molecular formula C16H13ClN2OS2 B2678437 N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 886915-46-4

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide

Cat. No. B2678437
CAS RN: 886915-46-4
M. Wt: 348.86
InChI Key: LDKHGYSCGHGAHY-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide, also known as CBT-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. CBT-1 is a member of the benzamide family of compounds, which are known to have a wide range of biological activities. In recent years, CBT-1 has gained attention for its potential use in treating a variety of neurological and psychiatric disorders.

Scientific Research Applications

Anticancer Activity

A study by Ravinaik et al. (2021) focused on the design, synthesis, and anticancer evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were evaluated for their anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), demonstrating moderate to excellent activity, which highlights the potential of structurally similar compounds for anticancer applications (Ravinaik et al., 2021).

Gelation Behavior

Yadav and Ballabh (2020) investigated a series of N-(thiazol-2-yl)benzamide derivatives for their gelation behavior, aiming to elucidate the role of methyl functionality and S⋯O interaction on gelation/non-gelation behavior. Their findings contribute to a deeper understanding of the structural requirements for gelation, which could be useful for developing new materials with specific properties (Yadav & Ballabh, 2020).

Synthesis Methodologies

Qian et al. (2017) reported a metal- and reagent-free method for the synthesis of benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation. This method provides a new pathway to access a variety of benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides, demonstrating the versatility of thioamide-based compounds in synthetic chemistry (Qian et al., 2017).

Antimicrobial Activity

The synthesis and characterization of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes have been explored by Obasi et al. (2017). The study focused on the antibacterial activities of these compounds against various strains, including Escherichia coli and Staphylococcus aureus. Their research indicates that such compounds and their complexes have promising applications as antimicrobial agents (Obasi et al., 2017).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c1-2-21-12-8-4-3-6-10(12)15(20)19-16-18-14-11(17)7-5-9-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKHGYSCGHGAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide

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